

physical and chemical properties of 1-(4-(hydroxyamino)phenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-(Hydroxyamino)phenyl)ethanone

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Technical Guide: 1-(4-(hydroxyamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **1-(4-(hydroxyamino)phenyl)ethanone**. Due to the limited availability of direct experimental data for this specific compound, this document compiles information based on established principles of organic chemistry and data from closely related analogues. The guide includes predicted physical and spectral properties, a detailed hypothetical protocol for its synthesis via the reduction of 1-(4-nitrophenyl)ethanone, and a discussion of its characteristic chemical reactivity, notably the Bamberger rearrangement. Potential biological activities are inferred from the known pharmacology of aryl hydroxylamines. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.

Chemical Structure and Properties

1-(4-(hydroxyamino)phenyl)ethanone is an organic compound featuring an acetophenone core substituted with a hydroxylamino group (-NHOH) at the para position.

Table 1: Predicted Physical and Chemical Properties of **1-(4-(hydroxyamino)phenyl)ethanone**

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₉ NO ₂	-
Molecular Weight	151.16 g/mol	-
Appearance	Likely a crystalline solid	Based on similar aryl hydroxylamines.
Melting Point	Expected to be unstable upon heating	Aryl hydroxylamines are often thermally labile.
Boiling Point	Decomposes upon heating	Not applicable due to instability.
Solubility	Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)	Inferred from related structures.
pKa	Estimated to be weakly acidic (hydroxyl proton) and weakly basic (nitrogen)	The hydroxylamino group has both acidic and basic character.

Spectroscopic Data (Predicted)

Direct spectroscopic data for **1-(4-(hydroxyamino)phenyl)ethanone** is not readily available in the literature. The following table summarizes the expected spectral characteristics based on the analysis of structurally similar compounds.

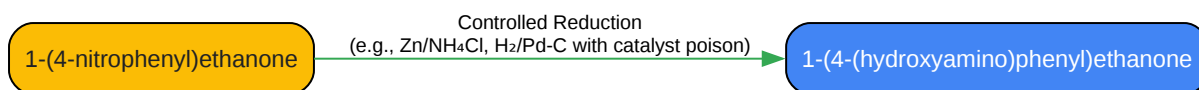
Table 2: Predicted Spectroscopic Data for **1-(4-(hydroxyamino)phenyl)ethanone**

Technique	Expected Features
^1H NMR	- Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.0-8.0 ppm. - Acetyl group (CH_3): A singlet around δ 2.5 ppm. - NH and OH protons: Broad singlets, chemical shift dependent on solvent and concentration.
^{13}C NMR	- Carbonyl carbon ($\text{C}=\text{O}$): δ 195-200 ppm. - Aromatic carbons: 4 signals in the aromatic region (δ 110-150 ppm). - Acetyl carbon (CH_3): δ 25-30 ppm.
IR Spectroscopy	- $\text{C}=\text{O}$ stretch: $\sim 1670\text{ cm}^{-1}$. - N-H and O-H stretching: Broad band in the region of $3200\text{--}3400\text{ cm}^{-1}$. - Aromatic C-H stretching: $\sim 3000\text{--}3100\text{ cm}^{-1}$. - C-N stretching: $\sim 1200\text{--}1300\text{ cm}^{-1}$.
Mass Spectrometry	- Molecular ion peak (M^+): $m/z = 151$. - Common fragmentation patterns may include loss of H_2O , CO , and CH_3 .

Synthesis

The most probable synthetic route to **1-(4-(hydroxyamino)phenyl)ethanone** is the selective reduction of its corresponding nitro precursor, 1-(4-nitrophenyl)ethanone. Various reducing agents can be employed for this transformation, with controlled conditions being crucial to prevent over-reduction to the corresponding amine (1-(4-aminophenyl)ethanone).

Proposed Synthetic Pathway



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Figure 1: Proposed synthesis of **1-(4-(hydroxyamino)phenyl)ethanone**.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize **1-(4-(hydroxyamino)phenyl)ethanone** by the controlled reduction of 1-(4-nitrophenyl)ethanone.

Materials:

- 1-(4-nitrophenyl)ethanone
- Zinc dust
- Ammonium chloride (NH_4Cl)
- Ethanol
- Water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-nitrophenyl)ethanone (1.65 g, 10 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

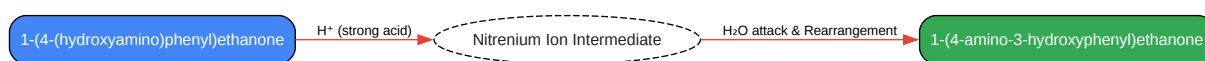
- **Addition of Reagents:** To the stirred solution, add ammonium chloride (2.67 g, 50 mmol). Then, add zinc dust (3.27 g, 50 mmol) portion-wise over 30 minutes to control the exothermic reaction.
- **Reaction Monitoring:** Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The starting material and product should have different R_f values. The reaction is typically complete within 2-4 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess zinc and other insoluble materials. Wash the filter cake with a small amount of ethanol.
- **Extraction:** Transfer the filtrate to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield **1-(4-(hydroxyamino)phenyl)ethanone** as a crystalline solid.

Note: Aryl hydroxylamines can be unstable. It is advisable to use the product promptly or store it under an inert atmosphere at low temperatures.

Chemical Reactivity

A key chemical property of aryl hydroxylamines is their susceptibility to the Bamberger rearrangement in the presence of strong aqueous acids. This reaction involves the rearrangement of the N-phenylhydroxylamine to a p-aminophenol derivative.

Bamberger Rearrangement of 1-(4-(hydroxyamino)phenyl)ethanone



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Figure 2: The Bamberger Rearrangement of **1-(4-(hydroxyamino)phenyl)ethanone**.

In the presence of a strong acid, **1-(4-(hydroxyamino)phenyl)ethanone** is expected to rearrange to form 1-(4-amino-3-hydroxyphenyl)ethanone. This reaction proceeds through a nitrenium ion intermediate.^{[1][2]}

Potential Biological Activity and Signaling Pathways

While specific biological data for **1-(4-(hydroxyamino)phenyl)ethanone** is not available, the biological activities of aryl hydroxylamines have been a subject of interest.

- **Metabolic Intermediates:** Aryl hydroxylamines are known metabolites of aromatic nitro and amino compounds. Their formation can be a critical step in the metabolic activation of these compounds to reactive electrophiles that can interact with cellular macromolecules.
- **Enzyme Inhibition:** Some hydroxylamine derivatives have been shown to inhibit certain enzymes.
- **Cytotoxicity:** The reactivity of the hydroxylamino group can lead to cytotoxicity, and this property has been explored in the context of developing novel therapeutic agents.

Given its structure, **1-(4-(hydroxyamino)phenyl)ethanone** could potentially interact with various cellular pathways, although specific signaling cascades have not been elucidated. Further research would be required to determine its bioactivity profile.

Conclusion

1-(4-(hydroxyamino)phenyl)ethanone is a compound of interest with predictable chemical properties based on its functional groups. While direct experimental data is limited, this guide provides a solid foundation for researchers by outlining its probable synthesis, expected spectral characteristics, and key chemical reactions. The potential for biological activity, stemming from the reactive hydroxylamino moiety, warrants further investigation. The protocols

and data presented herein, though largely predictive, are grounded in established chemical principles and are intended to facilitate future research into this and related molecules.

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References

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